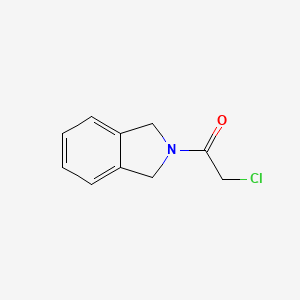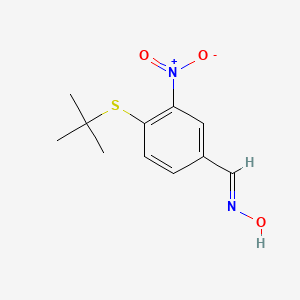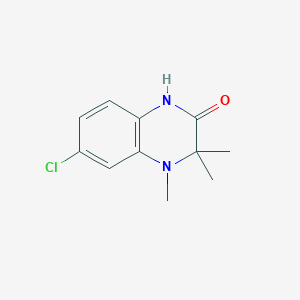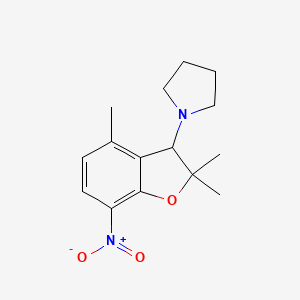![molecular formula C19H16N2O4S B2885224 2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-96-7](/img/structure/B2885224.png)
2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a useful research compound. Its molecular formula is C19H16N2O4S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality 2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Procedures
- A novel one-pot synthesis method for a series of functionalized chromeno[2,3-d]pyrimidine derivatives has been developed, showcasing mild reaction conditions, excellent yields, and eco-friendliness (Brahmachari & Nayek, 2017).
Biological and Antimicrobial Applications
- Chromeno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitubercular and antimicrobial activities, showing significant effectiveness against various bacterial strains (Kamdar et al., 2011).
- New chromene molecules, including chromeno[2,3-d]pyrimidine derivatives, were synthesized and demonstrated promising antibacterial activities against reference microbial agents (Okasha et al., 2016).
- Research on the synthesis and antibacterial and antifungal activities of new pyrimidin-2(5H)-one/thione and 4H-chromen-4-one derivatives indicates their potential as effective agents against various bacterial and fungal strains (Bansode et al., 2011).
Analytical Chemistry and Sensor Applications
- The synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives has been described for the development of a colorimetric chemosensor for Hg2+ ions, showcasing excellent sensitivity and potential for practical applications (Jamasbi et al., 2021).
Corrosion Inhibition
- Pyrimidine-2-thione derivatives, including those related to chromeno[2,3-d]pyrimidine, have been investigated as corrosion inhibitors for mild steel in acidic environments, demonstrating effective inhibition through adsorption on the metal surface (Soltani et al., 2015).
Structural and Spectroscopic Characterization
- Structural characterization and spectroscopic analysis of chromeno[2,3-d]pyrimidine derivatives have been conducted, providing insights into their molecular and crystal structures, which are crucial for understanding their chemical properties and potential applications (Al‐Refai et al., 2014).
Green Chemistry Approaches
- The synthesis of chromeno-pyrimidine-2,5-dione/thione compounds using tannic acid as a green catalyst highlights an environmentally friendly approach to producing these derivatives (Puvithra & Parthiban, 2020).
Eigenschaften
IUPAC Name |
2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-13-7-4-6-11(15(13)22)17-20-18-12(19(26)21-17)9-10-5-3-8-14(24-2)16(10)25-18/h3-8,22H,9H2,1-2H3,(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZLJYHOHGVWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885141.png)
![2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2885142.png)
![4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride](/img/structure/B2885143.png)


![1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2885149.png)
![5-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2885151.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pentanamide](/img/structure/B2885152.png)




![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2885160.png)
